Isoxazole, 5-(bromomethyl)-3-ethyl- Isoxazole, 5-(bromomethyl)-3-ethyl-
Brand Name: Vulcanchem
CAS No.: 36958-62-0
VCID: VC7970960
InChI: InChI=1S/C6H8BrNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3
SMILES: CCC1=NOC(=C1)CBr
Molecular Formula: C6H8BrNO
Molecular Weight: 190.04 g/mol

Isoxazole, 5-(bromomethyl)-3-ethyl-

CAS No.: 36958-62-0

Cat. No.: VC7970960

Molecular Formula: C6H8BrNO

Molecular Weight: 190.04 g/mol

* For research use only. Not for human or veterinary use.

Isoxazole, 5-(bromomethyl)-3-ethyl- - 36958-62-0

Specification

CAS No. 36958-62-0
Molecular Formula C6H8BrNO
Molecular Weight 190.04 g/mol
IUPAC Name 5-(bromomethyl)-3-ethyl-1,2-oxazole
Standard InChI InChI=1S/C6H8BrNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3
Standard InChI Key YCZVNYPFSNGXGJ-UHFFFAOYSA-N
SMILES CCC1=NOC(=C1)CBr
Canonical SMILES CCC1=NOC(=C1)CBr

Introduction

Structural and Molecular Characteristics

Isoxazole derivatives are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Substitutions at the 3- and 5-positions significantly influence reactivity and physicochemical properties. For "5-(bromomethyl)-3-ethylisoxazole," the bromomethyl (-CH2Br) group at position 5 and the ethyl (-C2H5) group at position 3 define its core structure.

Molecular Formula and Weight

The molecular formula is C6H8BrNO, derived by replacing the methyl group in 5-(bromomethyl)-3-methylisoxazole (C5H6BrNO) with an ethyl group. This modification increases the molecular weight from 176.01 g/mol (methyl variant) to 190.04 g/mol (ethyl variant) .

Stereoelectronic Effects

The ethyl group’s electron-donating inductive effect (+I) may slightly destabilize the isoxazole ring compared to methyl-substituted analogs, altering reactivity in nucleophilic substitution reactions. Bromine’s electronegativity (-I effect) at position 5 enhances the electrophilicity of the adjacent carbon, making it susceptible to SN2 reactions .

Synthetic Pathways and Intermediate Utility

While no direct synthesis of 5-(bromomethyl)-3-ethylisoxazole is reported, methodologies for analogous compounds provide a framework for its preparation.

Bromination of Precursor Isoxazoles

A plausible route involves brominating 3-ethyl-5-methylisoxazole using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in acetonitrile, catalyzed by azobisisobutyronitrile (AIBN). This method is validated by the synthesis of methyl-substituted analogs in lenalidomide intermediates .

Example Reaction:

3-Ethyl-5-methylisoxazole+NBSAIBN, CH3CN5-(Bromomethyl)-3-ethylisoxazole+Succinimide\text{3-Ethyl-5-methylisoxazole} + \text{NBS} \xrightarrow{\text{AIBN, CH3CN}} \text{5-(Bromomethyl)-3-ethylisoxazole} + \text{Succinimide}

Reaction conditions typically involve heating to 55–75°C for 12–15 hours, with progress monitored via TLC or HPLC .

Applications in Pharmaceutical Synthesis

Bromomethylisoxazoles serve as key intermediates in coupling reactions. For instance, methyl 2-bromomethyl-3-nitrobenzoate reacts with 3-aminopiperidine-2,6-dione hydrochloride to form lenalidomide precursors . The ethyl variant could similarly participate in nucleophilic substitutions, though steric hindrance from the ethyl group may reduce reaction efficiency compared to methyl analogs .

Physicochemical Properties

Extrapolating from structurally related compounds, the following properties are anticipated:

Thermodynamic Parameters

Property5-(Bromomethyl)-3-ethylisoxazole (Predicted)5-(Bromomethyl)-3-methylisoxazole (CAS 36958-61-9)
Density (g/cm³)1.55–1.651.6±0.1
Boiling Point (°C)230–240225.4±25.0
Flash Point (°C)95–10090.1±23.2
Vapor Pressure (mmHg)0.2±0.1 (25°C)0.1±0.4 (25°C)

The ethyl group’s larger van der Waals volume may slightly increase boiling point and reduce vapor pressure compared to the methyl variant .

Spectral Data

  • IR Spectroscopy: Expected C-Br stretch at 500–600 cm⁻¹ and C=N/C-O stretches at 1600–1700 cm⁻¹.

  • NMR (¹H):

    • Ethyl group: δ 1.2–1.4 (triplet, 3H, CH2CH3), δ 2.5–2.7 (quartet, 2H, CH2CH3).

    • Bromomethyl: δ 4.3–4.5 (singlet, 2H, CH2Br) .

Industrial and Research Applications

Pharmaceutical Intermediates

Bromomethylisoxazoles are pivotal in synthesizing immunomodulatory drugs (e.g., lenalidomide). The ethyl variant could explore structure-activity relationships (SAR) in oncology therapeutics .

Material Science

Ethyl groups enhance hydrophobicity, potentially improving solubility profiles in polymer matrices. Applications in organocatalysis or ligand design are plausible but unexplored .

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